N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide is an organic compound that features a unique structure combining an anthracene moiety with a thiophene ring through a hydrazide linkage
Preparation Methods
The synthesis of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .
Comparison with Similar Compounds
N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide can be compared with other similar compounds such as:
N’-(9-anthrylmethylene)-2-hydroxybenzohydrazide: This compound features a benzene ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
N’-(9-anthrylmethylene)-4-methylbenzenesulfonohydrazide: The presence of a sulfonyl group in this compound can significantly impact its solubility and chemical behavior.
N-(9-anthrylmethylene)aniline: This compound lacks the hydrazide linkage, which may affect its ability to form hydrogen bonds and its overall stability.
Properties
Molecular Formula |
C20H14N2OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H14N2OS/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+ |
InChI Key |
VLKUKTAAZJYUAT-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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